molecular formula C12H26O2Si B8700903 3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclopentan-1-ol

3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclopentan-1-ol

Cat. No.: B8700903
M. Wt: 230.42 g/mol
InChI Key: CDSBXCXRCZIGQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclopentan-1-ol: is an organosilicon compound that features a cyclopentanol moiety protected by a tert-butyldimethylsilyl group. This compound is often used in organic synthesis, particularly as a protecting group for alcohols due to its stability and ease of removal under specific conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound generally follows the same synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in ether at 0°C.

    Substitution: TBAF in THF at room temperature.

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism by which 3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclopentan-1-ol exerts its effects primarily involves the protection and deprotection of alcohol groups. The tert-butyldimethylsilyl group provides steric hindrance, protecting the alcohol from unwanted reactions. The deprotection mechanism involves nucleophilic attack by fluoride ions, leading to the formation of a pentavalent silicon intermediate, which then collapses to release the free alcohol .

Comparison with Similar Compounds

  • 3-((tert-Butyldimethylsilyl)oxy)propanol
  • (tert-Butyldimethylsilyloxy)acetaldehyde
  • (tert-Butyldimethylsilyloxy)phenylboronic acid

Uniqueness:

Properties

Molecular Formula

C12H26O2Si

Molecular Weight

230.42 g/mol

IUPAC Name

3-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclopentan-1-ol

InChI

InChI=1S/C12H26O2Si/c1-12(2,3)15(4,5)14-9-10-6-7-11(13)8-10/h10-11,13H,6-9H2,1-5H3

InChI Key

CDSBXCXRCZIGQX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1CCC(C1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

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